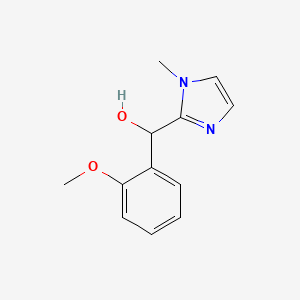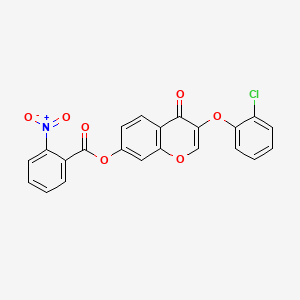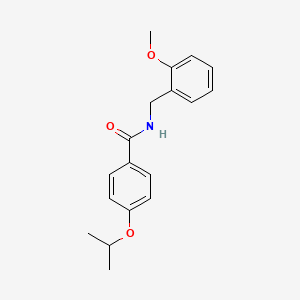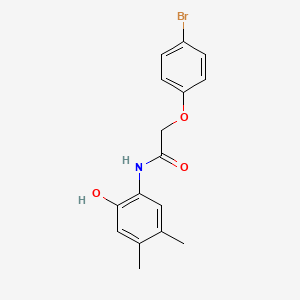
2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide, also known as BPHA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of acetamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are lipid mediators that are involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and thrombosis. By inhibiting COX-2 activity, 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic effects, 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs. 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has also been found to exhibit antioxidant and neuroprotective effects, suggesting its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield with optimized reaction conditions. 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has some limitations for lab experiments. It is not very water-soluble and may require the use of organic solvents for its preparation and administration. 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide may also exhibit some toxicity at high doses, which should be taken into consideration when designing experiments.
未来方向
There are several future directions for research on 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide. One direction is to further explore its potential applications in the treatment of various diseases such as cancer, neurodegenerative diseases, and inflammation. Another direction is to investigate its mechanism of action in more detail, including its interactions with other signaling pathways and molecules. Additionally, the development of new derivatives of 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide with improved pharmacological properties and reduced toxicity is an area of active research. Finally, the use of 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide as a tool for studying the role of COX-2 and prostaglandins in various physiological and pathological processes is another promising direction for future research.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits anti-inflammatory, analgesic, and antipyretic effects, and has been found to inhibit the activity of COX-2, making it a promising candidate for the development of new drugs for the treatment of various diseases. 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide also exhibits a range of biochemical and physiological effects, including antioxidant and neuroprotective effects, suggesting its potential applications in the treatment of neurodegenerative diseases. While 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has some limitations for lab experiments, its advantages and potential for future research make it a promising candidate for further investigation.
合成方法
The synthesis of 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide involves the reaction of 2-hydroxy-4,5-dimethylphenylacetic acid with 4-bromophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with N-hydroxysuccinimide (NHS) and triethylamine to obtain the final product, 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide. The yield of 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
科学研究应用
2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and fever. 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation and pain.
属性
IUPAC Name |
2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-10-7-14(15(19)8-11(10)2)18-16(20)9-21-13-5-3-12(17)4-6-13/h3-8,19H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECALSYVBVGDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

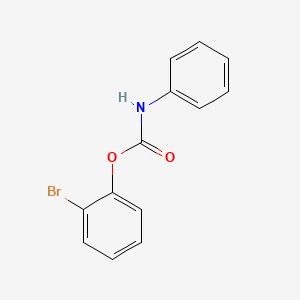
![[2-(2-furoylimino)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B4880470.png)
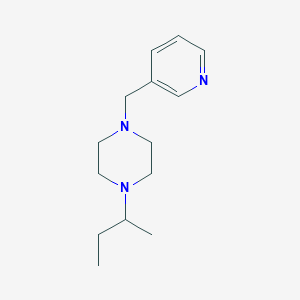
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4880481.png)
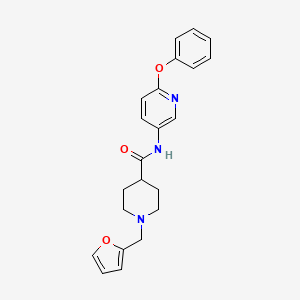
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4880495.png)
![N-[4-(1-adamantyl)-2-chlorophenyl]acetamide](/img/structure/B4880502.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4880503.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide](/img/structure/B4880508.png)
![5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid](/img/structure/B4880511.png)
![N-(2-furylmethyl)-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]acetamide](/img/structure/B4880516.png)
